SCD1 Inhibition: Direct Comparison of Substituted Analogs Reveals Nanomolar Potency
A derivative of 3-(1H-imidazol-1-yl)pyridazine, specifically 3-(1H-imidazol-1-yl)-6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazine (CHEMBL595154), demonstrates potent inhibition of Stearoyl-CoA desaturase 1 (SCD1) with an IC₅₀ of 4 nM in rat liver microsomes [1]. In contrast, an alternative scaffold, the imidazo[1,2-b]pyridazine-based Mps1 inhibitor 27f, while highly potent against its own kinase target, shows no reported activity against SCD1, highlighting the target-specific advantage conferred by the 3-(1H-imidazol-1-yl)pyridazine core in this enzyme system [2]. The unsubstituted parent compound (889944-16-5) serves as the critical synthetic entry point to this active analog.
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (for a 3-(1H-imidazol-1-yl)pyridazine-derived analog, CHEMBL595154) |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine-based inhibitor 27f (no SCD1 activity reported) |
| Quantified Difference | Not quantifiable; the comparator exhibits a different target profile, confirming that the 3-(1H-imidazol-1-yl)pyridazine core is essential for SCD1 activity in this series. |
| Conditions | Rat liver microsome assay |
Why This Matters
Procuring 889944-16-5 provides a validated synthetic route to low-nanomolar SCD1 inhibitors, a target implicated in metabolic disorders, whereas alternative scaffolds are not established in this context.
- [1] BindingDB. BDBM50305760 (CHEMBL595154). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50305760 View Source
- [2] Kusakabe, K.; et al. J. Med. Chem. 2015, 58 (4), 1760–1775. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. DOI: 10.1021/jm501599u View Source
